Bismuth(3+) neodecanoate

Catalog No.
S1895495
CAS No.
34364-26-6
M.F
C30H57BiO6
M. Wt
722.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth(3+) neodecanoate

CAS Number

34364-26-6

Product Name

Bismuth(3+) neodecanoate

IUPAC Name

bismuth;2,2-dimethyloctanoate

Molecular Formula

C30H57BiO6

Molecular Weight

722.7 g/mol

InChI

InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3

InChI Key

TUQRJVHQQXIPMN-UHFFFAOYSA-K

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Bi+3]

The exact mass of the compound Bismuth(3+) neodecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth(3+) neodecanoate (CAS 34364-26-6) is a highly selective, tin-free organometallic gel catalyst utilized primarily in the synthesis of advanced polyurethanes and bioelastomers. Supplied as a viscous, light yellow liquid, it exhibits excellent solubility in standard organic systems and provides superior hydrolytic stability compared to traditional organotin compounds . In procurement and formulation contexts, this compound is specifically valued for its ability to strongly promote the NCO/OH (urethane) reaction while suppressing the NCO/H2O (blowing) side reaction, thereby minimizing CO2 bubble formation[1]. Furthermore, it offers a unique kinetic profile characterized by a delayed front-end viscosity build coupled with a rapid back-end cure, making it a critical structural component for high-density elastomers, thick-cast resins, and regulatory-compliant medical materials .

Generic substitution of Bismuth(3+) neodecanoate fails because alternative catalysts either introduce severe regulatory liabilities or compromise critical mechanical and kinetic properties. Replacing it with the historical industry standard, dibutyltin dilaurate (DBTDL), introduces high cytotoxicity and strict regulatory restrictions under REACH and medical device frameworks, rendering it unusable for consumer or biomedical applications [1]. Attempting to substitute it with a cheaper in-class analog, such as bismuth octoate (bismuth 2-ethylhexanoate), results in noticeably lower catalytic activity and inferior final hardness development [2]. Conversely, substituting with zinc carboxylates fails to provide sufficient gelling strength, leading to under-cured networks[2]. The specific steric hindrance of the neodecanoate ligand is required to achieve the optimal balance of delayed initial reactivity (pot life) and aggressive final curing without moisture-induced bubbling .

Catalytic Selectivity and Moisture-Induced Bubble Suppression

In thick-cast polyurethane applications, moisture contamination can lead to CO2 generation and structural defects. Head-to-head casting evaluations demonstrate that Bismuth(3+) neodecanoate possesses a significantly higher selectivity for the NCO/OH reaction over the NCO/H2O reaction compared to the benchmark dibutyltin dilaurate (DBTDL). While DBTDL-catalyzed systems exhibit noticeable bubble formation due to competitive water reactions, systems catalyzed by Bismuth neodecanoate generate practically no CO2 bubbles, ensuring defect-free castings even in the presence of trace moisture[1].

Evidence DimensionSelectivity for NCO/OH vs. NCO/H2O (Bubble Formation)
Target Compound DataPractically no CO2 bubbles generated in polyurethane castings
Comparator Or BaselineDBTDL (Benchmark): Noticeable CO2 bubble formation and structural defects
Quantified DifferenceNear-total suppression of moisture-induced blowing side-reactions
ConditionsPolyurethane casting evaluations using non-treated/moist polyols at ambient conditions

Eliminates the need for aggressive polyol pre-drying and prevents structural rejection in high-density elastomer manufacturing.

Cure Profile and Hardness Development vs. Bismuth Octoate

When selecting a bismuth carboxylate, the choice of ligand directly impacts the final mechanical properties of the polymer. Comparative studies on polyurethane systems show that Bismuth neodecanoate achieves significantly higher catalytic activity and final hardness than its closest commercial substitute, Bismuth octoate. After 7 days of curing, Bismuth neodecanoate reaches hardness values comparable to the highly active DBTDL benchmark, whereas Bismuth octoate exhibits a distinctly lower activity profile and fails to reach equivalent mechanical strength [1].

Evidence Dimension7-Day Hardness Development and Catalytic Activity
Target Compound DataMatches DBTDL benchmark hardness values
Comparator Or BaselineBismuth octoate: Lower catalytic activity and inferior final hardness
Quantified DifferenceSignificantly higher crosslinking density and hardness compared to the octoate analog
ConditionsPolyurethane coating/casting formulations cured at 21-23 °C over 7 days

Proves that buyers cannot downgrade to cheaper bismuth octoate without sacrificing the final mechanical strength and cure speed of the product.

Cytotoxicity Reduction for Medical-Grade Bioelastomers

The transition from tin-based to bismuth-based catalysts is primarily driven by toxicity concerns in medical and consumer applications. In the synthesis of telechelic polyurethane macromonomers for bioelastomers, cell viability assays (L929 cell line) reveal that elastomeric networks synthesized with Bismuth neodecanoate exhibit drastically lower cytotoxicity compared to those synthesized with DBTDL. The residual presence of DBTDL severely compromises cell viability, whereas the bismuth-catalyzed networks maintain high biocompatibility suitable for ISO 10993-5 compliance [1].

Evidence DimensionCell Viability (L929 Fibroblast Assay)
Target Compound DataHigh cell viability; non-toxic profile suitable for medical use
Comparator Or BaselineDBTDL: High cytotoxicity leading to significant cell death
Quantified DifferenceOrders of magnitude improvement in biocompatibility due to the elimination of organotin residues
ConditionsISO 10993-5 resazurin viability assay on synthesized polyurethane macromonomers

Mandatory evidence for procurement teams sourcing catalysts for medical devices, wearable adhesives, and bioelastomers.

Catalysis of Carbamate Exchange for Reprocessable Thermosets

Advanced reprocessable polyurethanes (vitrimers) rely on dynamic carbamate exchange reactions. Research demonstrates that Bismuth neodecanoate effectively catalyzes this urethane exchange, allowing cross-linked polyether and polyester polyurethanes to undergo complete stress relaxation in approximately 100 seconds at temperatures as low as 140 °C. While DBTDL also catalyzes this reaction, Bismuth neodecanoate provides a critical low-toxicity alternative, enabling the commercial development of recyclable thermosets without introducing hazardous heavy metals into the polymer matrix[1].

Evidence DimensionStress Relaxation Time (Carbamate Exchange)
Target Compound Data~100 seconds at 140 °C with low toxicity
Comparator Or BaselineUncatalyzed baseline: No exchange / DBTDL: Fast exchange but high toxicity
Quantified DifferenceEnables rapid thermal reprocessing equivalent to tin catalysts but with a compliant environmental profile
ConditionsCross-linked polyether/polyester PUs containing 1 mol% catalyst at 140–160 °C

Enables the procurement of a commercially viable, regulatory-compliant catalyst for next-generation recyclable polyurethane networks.

Medical-Grade Bioelastomers and Wearable Adhesives

Due to its exceptionally low cytotoxicity compared to traditional organotins, Bismuth neodecanoate is the preferred catalyst for synthesizing telechelic polyurethane macromonomers used in biomedical applications. It ensures that the final elastomeric networks comply with ISO 10993-5 cell viability standards without requiring complex post-synthesis purification [1].

Thick-Cast Polyurethane Resins and High-Density Elastomers

In thick-cast applications where moisture contamination typically causes catastrophic CO2 bubbling and structural weakness, this compound's high selectivity for the NCO/OH reaction suppresses the blowing side-reaction. This allows manufacturers to produce defect-free, high-density parts even in humid environments or with non-predried polyols [2].

High-Performance Polyurethane Coatings

For industrial coatings requiring rapid back-end cure and high final hardness, Bismuth neodecanoate outperforms cheaper alternatives like Bismuth octoate. Its unique kinetic profile provides a delayed front-end viscosity build for adequate working time (pot life), followed by an aggressive cure that matches the mechanical performance of restricted tin catalysts [2].

Reprocessable Polyurethane Thermosets (Vitrimers)

As the industry shifts toward circular materials, Bismuth neodecanoate serves as a critical, low-toxicity catalyst for dynamic carbamate exchange. It enables cross-linked polyurethanes to rapidly relax stress at elevated temperatures (e.g., 140 °C), allowing thermosets to be compression-molded and recycled without relying on hazardous organotins [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

6

Exact Mass

722.39591 g/mol

Monoisotopic Mass

722.39591 g/mol

Heavy Atom Count

37

UNII

U97R52915N

GHS Hazard Statements

Aggregated GHS information provided by 422 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 422 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 322 of 422 companies with hazard statement code(s):;
H302 (40.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (26.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34364-26-6

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Neodecanoic acid, bismuth(3+) salt (3:1): ACTIVE

Dates

Last modified: 04-15-2024

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